molecular formula C14H17F3N2O3 B14847479 Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate

Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate

Cat. No.: B14847479
M. Wt: 318.29 g/mol
InChI Key: ILVJRIHQVQFACG-UHFFFAOYSA-N
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Description

Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate is a chemical compound with the molecular formula C12H15F3N2O2 It is known for its unique structural features, which include a trifluoromethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate typically involves the reaction of 6-acetyl-4-(trifluoromethyl)pyridine with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, while the pyridine ring facilitates its interaction with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, while the pyridine ring provides a versatile scaffold for various applications .

Properties

Molecular Formula

C14H17F3N2O3

Molecular Weight

318.29 g/mol

IUPAC Name

tert-butyl N-[[6-acetyl-4-(trifluoromethyl)pyridin-2-yl]methyl]carbamate

InChI

InChI=1S/C14H17F3N2O3/c1-8(20)11-6-9(14(15,16)17)5-10(19-11)7-18-12(21)22-13(2,3)4/h5-6H,7H2,1-4H3,(H,18,21)

InChI Key

ILVJRIHQVQFACG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)CNC(=O)OC(C)(C)C)C(F)(F)F

Origin of Product

United States

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